
11-Bromo-1-undecanol
Overview
Description
11-Bromo-1-undecanol (CAS 1611-56-9) is a bifunctional organic compound with the molecular formula C₁₁H₂₃BrO and a molecular weight of 251.21. It is characterized by a terminal bromine atom and a hydroxyl group at opposite ends of an 11-carbon chain, making it a versatile intermediate in organic synthesis. The compound typically appears as a white to pale yellow crystalline powder with a melting point of 45–49°C and a boiling point of 170°C at 1 mmHg . It is moisture-sensitive and requires storage at 0–10°C under inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecanol can be synthesized through various methods. One common method involves the bromination of 1-undecanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 11-Bromo-1-undecanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromic acid or potassium permanganate .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include for thiol substitution or for alkoxide substitution.
Oxidation Reactions: Oxidizing agents such as chromic acid or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation.
Major Products Formed:
Substitution Reactions: Products include 11-mercapto-1-undecanol and 11-alkoxy-1-undecanol .
Oxidation Reactions: Products include 11-bromo-1-undecanal and 11-bromo-1-undecanoic acid .
Scientific Research Applications
Organic Synthesis
11-Bromo-1-undecanol serves as an important building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This compound has been employed in the preparation of other chemical entities such as:
- 11-Mercapto-1-undecanol : This compound is synthesized using this compound as a precursor, which is crucial for developing thiol-functionalized materials .
- Polymerizable Compounds : It has been used in the synthesis of polymerizable compounds like 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide, which are significant in creating graft copolymers with applications in materials science .
Polymer Chemistry
The compound is instrumental in polymer chemistry, particularly in the creation of graft copolymers. For example, it has been utilized in one-pot synthesis methods to create poly(methyl methacrylate) grafts. These materials are beneficial for applications that require specific mechanical and thermal properties .
Table 1: Polymerization Applications of this compound
Application | Description |
---|---|
Graft Copolymers | Used to synthesize poly(methyl methacrylate) grafts |
Antimicrobial Polymers | Exhibits antimicrobial properties against various strains |
Functionalized Polymers | Serves as a precursor for creating functionalized polymers |
Pharmaceutical Intermediates
In the pharmaceutical industry, this compound is recognized for its potential as an intermediate in drug synthesis. Its ability to undergo various chemical transformations makes it valuable for developing active pharmaceutical ingredients (APIs). However, caution is advised due to potential developmental toxicity observed in animal studies .
Industrial Applications
The compound finds applications beyond the laboratory setting:
- Surfactants : It can be used to synthesize surfactants that enhance solubility and dispersion of compounds in various formulations.
- Coatings and Adhesives : Its unique properties allow it to be incorporated into industrial coatings and adhesives, improving their performance characteristics .
Safety and Environmental Considerations
While this compound has numerous applications, safety data indicates it may pose risks, including developmental toxicity and irritation upon exposure . Proper handling and safety protocols should be followed to mitigate these risks.
Case Studies and Research Findings
Several studies highlight the utility of this compound:
Mechanism of Action
The mechanism of action of 11-Bromo-1-undecanol involves its ability to undergo substitution and oxidation reactions, leading to the formation of various derivatives. These derivatives can interact with biological membranes, enzymes, and other molecular targets, influencing their activity and function . The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
11-Bromo-1-undecene (CAS 7766-50-9)
- Structure : Terminal bromine and a terminal alkene group.
- Molecular Formula : C₁₁H₂₁Br; Molecular Weight : 233.18.
- Physical Properties : Clear, colorless liquid .
- Reactivity : The alkene enables polymerization or addition reactions, while bromine allows nucleophilic substitution.
- Applications : Primarily used in advanced polymer dielectrics for electronics, leveraging its dual functionality for cross-linking .
1-Bromo-11-phenyl undecane (CAS 101025-08-5)
- Structure : Terminal bromine and a terminal phenyl group.
- Molecular Formula : C₁₇H₂₇Br; Molecular Weight : 311.3.
1-Undecanol (CAS 1120-21-4)
- Molecular Formula : C₁₁H₂₄O; Molecular Weight : 172.31.
- Reactivity : Undergoes typical alcohol reactions (e.g., esterification, oxidation).
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Versatility: this compound outperforms 1-undecanol in nucleophilic substitutions due to bromine’s superior leaving-group ability, enabling efficient synthesis of phosphonium salts for Wittig reactions .
- Dual Reactivity: Unlike 11-bromo-1-undecene, this compound’s hydroxyl group allows further functionalization (e.g., acrylation for hydrogels) .
- Yield Efficiency : Reactions with triphenylmethanethiol achieve 96% yield under optimized conditions, surpassing traditional methods .
Biological Activity
11-Bromo-1-undecanol, a brominated fatty alcohol with the molecular formula C₁₁H₂₃BrO, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data regarding the compound's effects on biological systems.
Property | Value |
---|---|
Molecular Weight | 251.21 g/mol |
Boiling Point | 165-170 °C (1 mmHg) |
Melting Point | 46-49 °C |
Flash Point | >110 °C (230 °F) |
CAS Number | 1611-56-9 |
Research indicates that this compound may influence various biological pathways, particularly through its interactions with cellular membranes and signaling pathways. The presence of the bromine atom is significant, as it can alter the compound's lipophilicity and, consequently, its ability to penetrate biological membranes.
Anticancer Activity
One notable study explored the compound's potential in cancer treatment. In vitro experiments demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through increased oxidative stress and disruption of mitochondrial function .
Case Study: Cancer Cell Lines
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer)
- Concentration Range : 5 to 20 μM
- Findings : Significant reduction in cell viability was observed at concentrations above 10 μM, with apoptosis confirmed via flow cytometry analysis.
Toxicological Profile
The toxicological assessment of this compound indicates that it is considered hazardous under certain conditions. Chronic exposure has been linked to neurological symptoms similar to those caused by other brominated compounds, such as sedation and cognitive disturbances . However, acute toxicity appears minimal based on available literature.
Toxicity Data Overview
Effect | Observed Symptoms |
---|---|
Acute Toxicity | No significant acute toxicological data identified |
Chronic Exposure Effects | Depression, agitation, memory loss |
Polymer Chemistry
This compound is also utilized as a polymer initiator in the synthesis of various materials. Its bromine functionality allows it to serve as an effective chain transfer agent in radical polymerization processes . This application highlights its versatility beyond biological contexts.
Research Findings Summary
Several studies have documented the biological activity of this compound:
- Anticancer Studies : Demonstrated efficacy against multiple cancer cell lines with mechanisms involving apoptosis and oxidative stress.
- Polymer Applications : Used as a chain transfer agent in radical polymerization, showcasing its utility in material science.
- Toxicity Assessments : Chronic exposure linked to neurological symptoms; acute toxicity remains low.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 11-bromo-1-undecanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via bromination of 1-undecanol using hydrobromic acid (HBr) in the presence of concentrated sulfuric acid as a catalyst. A reflux setup (100–140°C, 5–7 hours) ensures complete conversion, with molar ratios of 1-undecanol:HBr:H₂SO₄ optimized at 1:2:0.75 . Reaction progress is monitored via thin-layer chromatography (TLC) using cyclohexane as a mobile phase. Post-reaction, the product is extracted with sodium bicarbonate to neutralize excess acid, followed by rotary evaporation and recrystallization in cold ethanol to isolate crystalline this compound (yield: 70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Peaks at δ 1.25–1.45 ppm (methylene chain), δ 3.60 ppm (-CH₂OH), and δ 3.40 ppm (-CH₂Br) confirm the alcohol and bromide groups .
- ¹³C NMR : Signals at δ 33.5 ppm (C-Br) and δ 62.8 ppm (C-OH) validate the functional groups .
- Mass spectrometry : A molecular ion peak at m/z 251.2 (C₁₁H₂₃BrO⁺) confirms molecular weight . Infrared (IR) spectroscopy further identifies O-H (3200–3400 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .
Q. How does the solubility profile of this compound impact its use in organic reactions?
- Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol and acetone . This solubility dictates its use in SN₂ reactions (e.g., nucleophilic substitution with thiols or amines) in non-aqueous media. For aqueous-phase reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are recommended to enhance reactivity .
Q. What safety precautions are necessary when handling this compound despite its non-hazardous GHS classification?
- Methodological Answer : Although classified as non-hazardous under GHS, prolonged exposure to this compound may cause skin/eye irritation. Lab protocols should include:
- Gloves (nitrile) and goggles during handling.
- Use of fume hoods to minimize inhalation of vapors during reflux.
- Immediate washing with soap/water after skin contact and ethanol for equipment decontamination .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Post-synthesis, crude product is purified via:
- Vacuum distillation : Boiling point ~150–160°C (1–2 mmHg) to separate from unreacted 1-undecanol .
- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to 0°C to precipitate pure crystals (mp 44–47°C) .
- Column chromatography : For trace impurities, silica gel with hexane:ethyl acetate (9:1) as eluent .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound (e.g., pheromone production)?
- Methodological Answer : In pheromone synthesis (e.g., (11Z)-tetradecen-1-yl acetate), this compound serves as a key intermediate. Optimization strategies include:
- Controlled oxidation : Use pyridinium chlorochromate (PCC) to convert the alcohol to an aldehyde without over-oxidation .
- Wittig reaction : React the aldehyde with triphenylphosphine ylides to introduce double bonds (e.g., Z-configuration via stabilized ylides) .
- Yield enhancement : Maintain anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions during sensitive steps .
Q. How should researchers address contradictory data on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies in reactivity (e.g., SN₁ vs. SN₂ mechanisms) may arise from solvent polarity or steric effects. To resolve:
- Kinetic studies : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents.
- Stereochemical analysis : Use chiral chromatography or optical rotation to assess inversion/retention of configuration.
- Computational modeling : Density functional theory (DFT) simulations predict transition-state geometries and preferred pathways .
Q. What role does this compound play in synthesizing functionalized surfactants, and how is its structure tailored for specific applications?
- Methodological Answer : In surfactant synthesis (e.g., sulfonates for nutrient soils), this compound is functionalized via:
- Sulfonation : React with chlorosulfonic acid in isopropanol (1:8 ratio) at 25–30°C to introduce sulfonate groups .
- pH adjustment : Neutralize with sodium carbonate (pH 8–9) to stabilize the surfactant .
- Tailoring : Vary alkyl chain length (C11) to balance hydrophobicity and critical micelle concentration (CMC) for soil moisture retention .
Q. What strategies ensure the stability of this compound during long-term storage?
- Methodological Answer : Degradation (e.g., oxidation or hydrolysis) is minimized by:
- Storage conditions : –20°C in amber glass vials under nitrogen atmosphere .
- Stabilizers : Add 0.1% hydroquinone to inhibit radical-mediated oxidation.
- Regular QC checks : Monitor purity via HPLC every 6 months .
Q. How can this compound be utilized in surface functionalization (e.g., self-assembled monolayers)?
- Methodological Answer : For thiol-functionalized surfaces:
- Thiolation : React this compound with thiourea (1:1.2 ratio) in ethanol/water (70:30) at 80°C for 4 hours to yield 11-mercapto-1-undecanol .
- Self-assembly : Immerse gold substrates in 1 mM ethanolic solution for 24 hours to form dense monolayers (contact angle ~100°) .
- Applications : Tailor surface hydrophobicity for biosensors or corrosion inhibition .
Properties
IUPAC Name |
11-bromoundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGANBYCJWQYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167061 | |
Record name | 11-Bromoundecanol | |
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Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystals; [Acros Organics MSDS] | |
Record name | 11-Bromo-1-undecanol | |
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CAS No. |
1611-56-9 | |
Record name | 11-Bromo-1-undecanol | |
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Record name | 11-Bromoundecanol | |
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Record name | 11-Bromo-1-undecanol | |
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Record name | 11-Bromoundecanol | |
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Record name | 11-Bromoundecanol | |
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